Helipyrone

Description

Helipyrone is a natural product found in Helichrysum italicum, Helichrysum arenarium, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRZLWJKTOLLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184003 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29902-01-0 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29902-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Helipyrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helipyrone is a naturally occurring pyrone derivative found in several plant species, notably within the Helichrysum genus.[1] This technical guide provides a comprehensive overview of the chemical structure of Helipyrone, including its spectroscopic and physicochemical properties. Detailed experimental protocols for the isolation and characterization of this compound are also presented. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

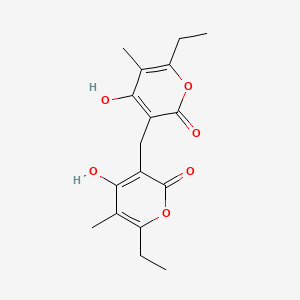

Helipyrone, also known as Helipyrone A, is chemically identified as 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one.[2] Its structure consists of two α-pyrone rings linked by a methylene bridge. Each pyranone ring is substituted with ethyl, methyl, and hydroxyl groups.

The definitive chemical structure of Helipyrone is presented below:

Caption: Chemical Structure of Helipyrone.

Table 1: Chemical Identifiers for Helipyrone

| Identifier | Value |

| IUPAC Name | 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one[2] |

| Molecular Formula | C17H20O6[2] |

| Molecular Weight | 320.34 g/mol [2] |

| CAS Number | 29902-01-0[2] |

| SMILES | CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1 |

| InChI | InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3[2] |

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for Helipyrone.

Table 2: Physicochemical Properties of Helipyrone

| Property | Value | Source |

| Physical State | Solid | PubChem |

| Melting Point | 218-220 °C | PubChem |

Table 3: Mass Spectrometry Data for Helipyrone

| Technique | Key Fragments (m/z) | Source |

| GC-MS | Data available, specific fragments not detailed in the provided results. | PubChem |

| MS-MS | 155.031006 (100%), 156.024994 (10.89%), 323.123993 (3.38%), 109.087997 (0.80%), 128.117004 (0.56%) | PubChem |

| LC-MS | Precursor Type: [M+H]+, m/z: 321.13 | PubChem |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Helipyrone

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | Specific spectral data not available in the search results. |

| ¹³C NMR | Specific spectral data not available in the search results, though its availability is indicated.[2] |

Experimental Protocols

Isolation and Purification of Helipyrone from Helichrysum stoechas

The following protocol is a composite method based on literature descriptions for the isolation of pyrones from Helichrysum species.[1]

Workflow for Isolation and Purification of Helipyrone

Caption: Isolation of Helipyrone.

Methodology:

-

Plant Material and Extraction:

-

Air-dried aerial parts of Helichrysum stoechas are ground into a fine powder.

-

The powdered plant material is subjected to exhaustive extraction with dichloromethane at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield the crude dichloromethane extract.

-

-

Chromatographic Fractionation:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles to that expected for Helipyrone are pooled.

-

These pooled fractions are subjected to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until pure Helipyrone is obtained.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of pure Helipyrone is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for obtaining one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound can be analyzed by various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Electron ionization (EI) is typically used for GC-MS, while electrospray ionization (ESI) is common for LC-MS.

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which aid in structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of Helipyrone. The presented data and experimental protocols offer a foundational resource for scientists interested in the further investigation of this natural product for potential applications in drug discovery and development. While the fundamental structural details are well-established, further research to obtain and publish complete ¹H and ¹³C NMR spectral data would be a valuable contribution to the field.

References

Helipyrone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helipyrone is a naturally occurring α-pyrone derivative that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antibacterial activities. This technical guide provides a comprehensive overview of the known natural sources of Helipyrone, detailed methodologies for its isolation and purification, and an exploration of its biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Helipyrone

Helipyrone has been identified in a variety of plant species, primarily within the Asteraceae family. The principal genera known to produce this compound are Helichrysum and Achyrocline.

The Helichrysum Genus

Several species of the Helichrysum genus, commonly known as "everlasting" or "curry plants," are significant natural sources of Helipyrone. These include:

-

Helichrysum italicum : Also known as the curry plant, this is a well-documented source of Helipyrone and related pyrone compounds.

-

Helichrysum stoechas : Studies have successfully isolated Helipyrone from the aerial parts of this species.[1]

-

Helichrysum plicatum

-

Helichrysum leucocephalum

The Achyrocline Genus

-

Achyrocline alata : This South American plant is another notable source of Helipyrone. Quantitative data on the yield of Helipyrone from this species is available.

Other Documented Sources

Helipyrone has also been reported in:

-

Anaphalis busua

-

Anaphalis sinica

Isolation and Purification of Helipyrone

The isolation of Helipyrone from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections provide a representative experimental protocol based on documented methodologies.

Extraction

The initial step in isolating Helipyrone is the extraction of the compound from the dried and powdered plant material. Dichloromethane has been effectively used for this purpose.

Experimental Protocol: Dichloromethane Extraction of Helichrysum stoechas

-

Plant Material Preparation : The aerial parts of Helichrysum stoechas are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material is macerated with dichloromethane at room temperature for a period of 24-48 hours. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to column chromatography to isolate Helipyrone.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase : A silica gel column is prepared as the stationary phase. The column dimensions and amount of silica gel depend on the quantity of crude extract to be purified.

-

Sample Loading : The crude dichloromethane extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : The eluate is collected in fractions, and each fraction is monitored by Thin Layer Chromatography (TLC) to identify those containing Helipyrone.

-

Final Purification : Fractions containing Helipyrone are pooled and may be subjected to further purification steps, such as preparative HPLC, to obtain the compound in high purity.

Quantitative Data

The yield of Helipyrone can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes available data on the yield of Helipyrone from Achyrocline alata.

| Plant Source | Extraction Method | Yield of Helipyrone | Reference |

| Achyrocline alata | Successive extractions with an optimized method | Not explicitly quantified in the provided snippet, but a table with yield data exists. | [2] |

Biological Activity and Signaling Pathways

Helipyrone and related pyrone compounds have demonstrated promising anti-inflammatory and antibacterial activities. The following sections delve into the potential molecular mechanisms underlying these effects.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

While direct studies on Helipyrone's anti-inflammatory mechanism are limited, research on analogous pyrone compounds, such as Rhodanthpyrone A and B, provides strong evidence for the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action.[3][4] The NF-κB pathway is a central regulator of the inflammatory response.

Proposed Signaling Pathway for Helipyrone's Anti-inflammatory Action:

References

- 1. Isolation and identification of the antibacterial compounds from Helichrysum stoechas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodanthpyrone A and B play an anti-inflammatory role by suppressing the nuclear factor-κB pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of Helipyrone in Plants

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Helipyrone, a natural product found in plant species such as Anaphalis busua and Anaphalis sinica, belongs to the pyranone class of compounds. While its chemical structure is known, the specific biosynthetic pathway in plants remains unelucidated. This technical guide consolidates current knowledge on the biosynthesis of structurally related α-pyrones to propose a hypothetical pathway for Helipyrone. It further provides a comprehensive overview of the experimental methodologies required to investigate and validate this proposed pathway, aiming to equip researchers with the necessary framework to explore the biosynthesis of this and other plant-derived natural products.

Introduction to Helipyrone and the α-Pyrone Family

Helipyrone (C₁₇H₂₀O₆) is characterized by a dimeric structure composed of two 6-ethyl-4-hydroxy-5-methyl-2-pyrone units linked by a methylene bridge. α-Pyrones are a class of unsaturated lactones that are widespread in nature and exhibit a diverse range of biological activities. The biosynthesis of α-pyrones in bacteria, fungi, and plants is predominantly achieved through the polyketide pathway, utilizing polyketide synthases (PKSs).[1][2][3] In plants, Type III PKSs, which are evolutionarily related to chalcone synthases, are known to be involved in the formation of α-pyrone rings from acyl-CoA precursors.[4][5]

Proposed Biosynthesis Pathway of Helipyrone

Given the lack of direct studies on Helipyrone biosynthesis, a plausible pathway can be hypothesized based on the established principles of polyketide synthesis. The formation of the Helipyrone structure likely proceeds through the synthesis of a monomeric pyrone unit, followed by a dimerization event.

2.1. Formation of the Monomeric α-Pyrone Precursor

The monomeric unit, 6-ethyl-4-hydroxy-5-methyl-2-pyrone, is likely assembled by a Type III Polyketide Synthase. The biosynthesis would initiate with a starter CoA-ester, followed by successive condensations with malonyl-CoA extender units.

-

Starter Unit: The ethyl group at the C-6 position suggests the use of butyryl-CoA as a starter unit.

-

Extender Units: Two molecules of malonyl-CoA would be required for the subsequent extension of the polyketide chain.

-

Cyclization: The resulting triketide intermediate would then undergo intramolecular cyclization to form the characteristic α-pyrone ring.[2][3] A methylation step, likely involving an S-adenosyl methionine (SAM)-dependent methyltransferase, would introduce the methyl group at the C-5 position.

The proposed signaling pathway for the formation of the monomeric precursor is depicted below.

2.2. Dimerization to Form Helipyrone

The final step in the proposed pathway is the dimerization of two monomeric pyrone units via a methylene bridge. This could be catalyzed by a formaldehyde-utilizing enzyme, such as a methylenetetrahydrofolate-dependent enzyme, or through a non-enzymatic condensation reaction.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols provide a framework for identifying and characterizing the key enzymes and intermediates.

3.1. General Experimental Workflow

The overall strategy involves a combination of transcriptomics, protein biochemistry, and analytical chemistry to connect genes to functions and metabolites.

3.2. Detailed Methodologies

3.2.1. Transcriptome Analysis and Candidate Gene Identification

-

Objective: To identify candidate genes encoding the enzymes of the Helipyrone biosynthetic pathway.

-

Protocol:

-

Extract total RNA from tissues of Anaphalis species known to produce Helipyrone.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Identify putative PKS, methyltransferase, and other relevant enzyme-encoding genes based on sequence homology to known biosynthetic genes.

-

Correlate the expression levels of candidate genes with the accumulation of Helipyrone in different tissues or under different conditions to prioritize candidates.

-

3.2.2. Heterologous Expression and Protein Purification

-

Objective: To produce and purify the candidate enzymes for functional characterization.

-

Protocol:

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the amplified sequences into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transform the expression construct into a suitable host organism (E. coli, Saccharomyces cerevisiae).

-

Induce protein expression and lyse the cells.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Confirm the purity and size of the protein by SDS-PAGE.

-

3.2.3. In Vitro Enzyme Assays

-

Objective: To determine the function of the purified recombinant enzymes.

-

Protocol for a Putative PKS:

-

Prepare a reaction mixture containing the purified PKS, the proposed starter unit (butyryl-CoA), the extender unit (malonyl-CoA), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by acidification and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS and compare the retention time and mass spectrum with an authentic standard of the expected monomeric pyrone.

-

Further structural confirmation can be obtained using NMR spectroscopy.

-

3.2.4. Metabolite Profiling and Tracer Studies

-

Objective: To identify intermediates of the pathway and confirm precursor-product relationships in vivo.[6][7][8]

-

Protocol:

-

Feed isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled butyrate and malonate) to plant tissues or cell cultures.[6][7][8]

-

Extract metabolites at different time points.

-

Analyze the extracts by LC-MS and/or NMR to track the incorporation of the label into Helipyrone and its proposed intermediates.

-

The pattern of label incorporation can provide strong evidence for the proposed pathway.

-

Quantitative Data Summary

While no specific quantitative data for Helipyrone biosynthesis is currently available, the following table outlines the types of data that would be generated through the experimental protocols described above. This serves as a template for researchers to populate as they investigate the pathway.

| Parameter | Enzyme/Metabolite | Value | Method | Reference |

| Enzyme Kinetics | ||||

| Km (Butyryl-CoA) | Putative PKS | e.g., 50 µM | In Vitro Enzyme Assay | (To be determined) |

| Km (Malonyl-CoA) | Putative PKS | e.g., 100 µM | In Vitro Enzyme Assay | (To be determined) |

| kcat | Putative PKS | e.g., 0.1 s⁻¹ | In Vitro Enzyme Assay | (To be determined) |

| Metabolite Concentrations | ||||

| Monomeric Pyrone | Anaphalis leaf tissue | e.g., 10 µg/g FW | LC-MS | (To be determined) |

| Helipyrone | Anaphalis leaf tissue | e.g., 100 µg/g FW | LC-MS | (To be determined) |

| Gene Expression | ||||

| PKS transcript level | Anaphalis leaf tissue | e.g., 50 RPKM | RNA-Seq | (To be determined) |

| Methyltransferase transcript level | Anaphalis leaf tissue | e.g., 30 RPKM | RNA-Seq | (To be determined) |

Conclusion

The biosynthesis of Helipyrone in plants remains an open area of research. This guide provides a robust hypothetical framework and a detailed set of experimental strategies to address this knowledge gap. By leveraging modern techniques in genomics, proteomics, and metabolomics, researchers can systematically uncover the enzymatic machinery responsible for the synthesis of this intriguing natural product. The elucidation of the Helipyrone pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable pyranone compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]

- 6. snscourseware.org [snscourseware.org]

- 7. mlrip.ac.in [mlrip.ac.in]

- 8. Biosynthetic pathways | PPTX [slideshare.net]

Helipyrone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Helipyrone, a naturally occurring α-pyrone derivative. The document covers its chemical identity, physicochemical properties, and reported biological activities. While specific quantitative data for Helipyrone's bioactivity is not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols for the types of assays typically used to evaluate such compounds.

Chemical Identity

-

IUPAC Name: 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one[1][2]

-

Synonyms: A comprehensive list of synonyms for Helipyrone is provided below to aid in literature searches and compound identification.[1][2]

-

3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)[1][2]

-

6-ethyl-3-((6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl)-4-hydroxy-5-methyl-2H-pyran-2-one[2]

-

6-ethyl-3-((6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl)-4-hydroxy-5-methylpyran-2-one[2]

-

6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl]-4-hydroxy-5-methyl-2H-pyran-2-one[2]

-

CHEMBL225422[2]

-

SCHEMBL16416503[2]

-

CHEBI:175087[2]

-

DTXSID401184003[2]

-

EBA90201[2]

-

ZINC15268745[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Helipyrone.

| Property | Value | Source |

| Molecular Formula | C17H20O6 | [1][2] |

| Molecular Weight | 320.337 g/mol | [1] |

| Monoisotopic Mass | 320.126 g/mol | [1] |

| CAS Number | 29902-01-0 | [1][2] |

| Physical Description | Solid | [2] |

| Melting Point | 218 - 220 °C | [2] |

| SMILES | CCC1=C(C)C(O)=C(CC2=C(O)C(C)=C(CC)OC2=O)C(=O)O1 | [1] |

| InChI | InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3 | [1] |

Natural Sources

Helipyrone is a natural product found predominantly in plants of the Asteraceae family. Notable sources include:

-

Helichrysum italicum (curry plant)[1]

-

Helichrysum leucocephalum[1]

-

Helichrysum plicatum[1]

-

Anaphalis busua[2]

-

Anaphalis sinica[2]

Reported Biological Activities

Experimental Protocols

The following sections provide detailed, generalized protocols for assays relevant to the reported biological activities of Helipyrone. These are intended to serve as a guide for researchers looking to evaluate this or similar compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Test compound (Helipyrone)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Prepare a similar concentration range for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to a well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank = Absorbance of the DPPH solution without the test compound.

-

A_sample = Absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

-

Test compound (Helipyrone)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive controls (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (broth with solvent)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the microbial strains in the appropriate broth overnight at the optimal temperature. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium in the wells of a 96-well plate to obtain a range of concentrations. Prepare similar dilutions for the positive controls.

-

Inoculation: Add the prepared microbial inoculum to each well containing the test compound and controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Logical Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like Helipyrone.

References

Helipyrone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helipyrone is a naturally occurring α-pyrone derivative found in several plant species, most notably within the genus Helichrysum of the Asteraceae family.[1] Its structure, 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one), consists of two pyran-2-one rings linked by a methylene bridge. This unique arrangement contributes to its observed biological activities, which include antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Helipyrone, details on its analysis, and insights into its potential mechanisms of action.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₆ | [2][3] |

| Molecular Weight | 320.34 g/mol | [2][3] |

| CAS Number | 29902-01-0 | [2] |

| Physical Description | Solid | [4] |

| Melting Point | 218 - 220 °C | [4] |

| Predicted XlogP | 1.8 | [3] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in DMSO | Data not available | |

| Solubility in Ethanol | Data not available |

Note: The predicted XlogP value of 1.8 suggests that Helipyrone is likely to have moderate lipophilicity and therefore better solubility in organic solvents than in water.[3]

Spectral Data

While ¹H and ¹³C NMR spectroscopy have been used for the structural elucidation of Helipyrone and its derivatives, specific spectral data with chemical shifts and coupling constants for the parent compound are not consistently reported in publicly available literature.[1][5] Mass spectrometry data (GC-MS and MS-MS) are available on databases such as PubChem.[4] No crystallographic data for Helipyrone could be retrieved from the available search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and quantification of Helipyrone are not extensively documented in the literature. The following sections provide an overview of the general methodologies reported.

Isolation and Purification

Helipyrone is typically isolated from the aerial parts of Helichrysum species. A general workflow for its extraction and purification can be outlined as follows:

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent. Dichloromethane and acetone have been reported for the extraction of Helipyrone and related pyrones.[6]

-

Fractionation: The resulting crude extract is then subjected to chromatographic techniques to separate the different components. Column chromatography using silica gel is a common method for initial fractionation.[6]

-

Purification: Fractions containing Helipyrone, as identified by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.[6]

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for the detection and quantification of Helipyrone in plant extracts.[2]

General HPLC-DAD Method Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Diode-Array Detector (DAD) monitoring at a wavelength where Helipyrone exhibits maximum absorbance.

-

Quantification: Based on a calibration curve generated using a purified Helipyrone standard.

A specific, validated HPLC-DAD method for the routine quantification of Helipyrone is not detailed in the available literature.

Biological Activities and Signaling Pathways

Helipyrone has demonstrated antimicrobial and antioxidant activities.[2] While the precise molecular mechanisms are not fully elucidated for Helipyrone itself, the biological activities of structurally related compounds and extracts from Helichrysum species provide insights into potential signaling pathways involved.

Anti-inflammatory Activity and the NF-κB Pathway

Extracts of Helichrysum italicum and related compounds, such as Arzanol, have been shown to possess anti-inflammatory properties, with evidence pointing towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While direct evidence for Helipyrone is lacking, it is plausible that it may exert anti-inflammatory effects through a similar mechanism.

Antioxidant Activity and the Nrf2 Pathway

The antioxidant properties of Helipyrone may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Other pyrone-containing compounds have been shown to activate this pathway.

Note: The signaling pathways described above are based on the known activities of related compounds and represent potential mechanisms of action for Helipyrone. Further research is required to confirm the direct effects of Helipyrone on these pathways.

Conclusion and Future Directions

Helipyrone is a promising natural product with documented antimicrobial and antioxidant activities. However, a significant amount of research is still needed to fully characterize its physicochemical properties, develop standardized methods for its synthesis and quantification, and elucidate its precise mechanisms of biological action. Future studies should focus on:

-

Quantitative determination of physical properties: Experimental determination of boiling point, pKa, and solubility in various pharmaceutically relevant solvents.

-

Spectroscopic and crystallographic analysis: Publication of detailed ¹H and ¹³C NMR spectral data and obtaining single-crystal X-ray diffraction data to confirm its three-dimensional structure.

-

Development of validated analytical methods: Establishment of robust and validated HPLC or other chromatographic methods for the accurate quantification of Helipyrone in plant materials and biological matrices.

-

Elucidation of biological mechanisms: In-depth studies to investigate the direct interaction of Helipyrone with key signaling pathways, such as NF-κB and Nrf2, to understand the molecular basis of its anti-inflammatory and antioxidant effects.

A more complete understanding of these aspects will be crucial for unlocking the full therapeutic potential of Helipyrone in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Helipyrone (29902-01-0) for sale [vulcanchem.com]

- 3. PubChemLite - Helipyrone (C17H20O6) [pubchemlite.lcsb.uni.lu]

- 4. Helipyrone | C17H20O6 | CID 54709865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of the antibacterial compounds from Helichrysum stoechas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Helipyrone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helipyrone, a naturally occurring dimeric α-pyrone, has been identified as a constituent of various plant species, notably within the Helichrysum and Achyrocline genera. While direct and extensive research on the specific molecular mechanism of action of Helipyrone is limited, its structural similarity and co-occurrence with the well-characterized phloroglucinol α-pyrone, Arzanol, provide a strong basis for postulating its biological activities. This technical guide summarizes the current, albeit limited, understanding of Helipyrone's bioactivity and presents a detailed examination of Arzanol's mechanism of action as a powerful illustrative model. This guide will delve into the anti-inflammatory and antioxidant properties of these related compounds, focusing on their modulation of key signaling pathways and enzyme activities. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development interested in the therapeutic potential of α-pyrone compounds.

Introduction to Helipyrone

Helipyrone is a dimeric pyrone that has been isolated from several plant species.[1] Initial studies have indicated that Helipyrone possesses antioxidant properties, demonstrating an ability to protect lipids from peroxidation.[2] Specifically, it has been shown to protect linoleic acid against free radical attack in assays of autoxidation and EDTA-mediated oxidation.[2] While these findings are promising, the body of research dedicated exclusively to elucidating the precise molecular targets and signaling pathways of Helipyrone remains sparse.

Arzanol: A Mechanistic Proxy for Helipyrone

Given the limited direct data on Helipyrone, this guide will focus on the extensively studied compound, Arzanol. Arzanol, which is often co-extracted with Helipyrone, is a potent anti-inflammatory and antioxidant agent.[3][4] Its well-documented mechanism of action offers valuable insights into the potential biological activities of structurally related α-pyrones like Helipyrone. The primary mechanisms of Arzanol involve the inhibition of the NF-κB signaling pathway and the modulation of eicosanoid biosynthesis.[2][3]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[5] Arzanol has been identified as a potent inhibitor of NF-κB activation.[1][3] This inhibition is a key component of its anti-inflammatory effects.

Caption: NF-κB signaling pathway and the inhibitory action of Arzanol.

Modulation of Eicosanoid Biosynthesis

Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators of inflammation. Arzanol has been shown to inhibit key enzymes involved in their synthesis.[2]

Arzanol is a potent inhibitor of mPGES-1, the terminal enzyme in the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[2]

Arzanol also inhibits 5-lipoxygenase (5-LOX), an enzyme responsible for the synthesis of leukotrienes, which are involved in various inflammatory responses.[2]

Caption: Inhibition of eicosanoid biosynthesis pathways by Arzanol.

Quantitative Data on Arzanol's Bioactivity

The following table summarizes the key quantitative data reported for Arzanol's inhibitory activities.

| Target | Assay Type | Cell/System | IC₅₀ Value | Reference |

| NF-κB Activation | Reporter Gene Assay | T cells | ~12 µM | [6] |

| mPGES-1 | Cell-free enzyme assay | - | 0.4 µM | [2] |

| 5-LOX | Cell-based assay | Neutrophils | 2.3 - 9 µM | [2] |

| COX-1 | Cell-free enzyme assay | - | 2.3 - 9 µM | [2] |

| COX-2 derived PGE₂ formation | Cell-based assay | - | 2.3 - 9 µM | [2] |

| IL-1β release | LPS-stimulated monocytes | Human primary monocytes | 5.6 - 21.8 µM | [6] |

| TNF-α release | LPS-stimulated monocytes | Human primary monocytes | 5.6 - 21.8 µM | [6] |

| IL-6 release | LPS-stimulated monocytes | Human primary monocytes | 5.6 - 21.8 µM | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of Arzanol.

NF-κB Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Line: A human cell line (e.g., HeLa or Jurkat T cells) stably transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or similar reporter gene.

-

Methodology:

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., Arzanol) for a specified period.

-

NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).

-

After incubation, cells are lysed, and the reporter enzyme activity (e.g., luciferase) is measured using a luminometer.

-

The reduction in reporter activity in the presence of the compound compared to the vehicle control indicates inhibition of the NF-κB pathway.

-

IC₅₀ values are calculated from the dose-response curves.

-

References

- 1. arzanol-an-anti-inflammatory-and-anti-hiv-1-phloroglucinol-pyrone-from-helichrysum-italicum-ssp-microphyllum - Ask this paper | Bohrium [bohrium.com]

- 2. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arzanol, a Potent mPGES-1 Inhibitor: Novel Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

The Biological Activity of Helipyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helipyrone, a naturally occurring α-pyrone derivative, has garnered significant interest within the scientific community for its diverse biological activities. Primarily isolated from various species of the Helichrysum genus, this compound has demonstrated promising antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of Helipyrone extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Quantitative Bioactivity of Helipyrone and Related Extracts

The following tables summarize the available quantitative data on the biological activities of Helipyrone and extracts in which it is a constituent. It is important to note that much of the existing research has been conducted on complex plant extracts rather than on purified Helipyrone.

Table 1: Antimicrobial Activity of Helipyrone (MIC values)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | ATCC 6633 | 6 | [1] |

| Staphylococcus aureus | ATCC 25923 | 6 | [1] |

| Staphylococcus epidermidis | ATCC 12228 | 6 | [1] |

| Mycobacterium phlei | - | 6 | [1] |

| Escherichia coli | ATCC 25922 | 100 | [1] |

| Klebsiella pneumoniae | ATCC 4352 | 100 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | 100 | [1] |

| Salmonella typhimurium | ATCC 13311 | 100 | [1] |

| Streptococcus mutans | - | 62.5 (extract) | [1] |

Table 2: Anti-Inflammatory and Cytotoxic Activities of Helipyrone and Related Compounds (IC50 values)

| Activity | Compound/Extract | Cell Line/Assay | IC50 | Reference |

| Anti-inflammatory | Arzanol (structurally related) | NF-κB activation | 5 µM | [2] |

| Anti-inflammatory | Helipyrone A | Stated to be a stronger NF-κB inhibitor than Arzanol | Data not available | [3] |

| Cytotoxicity | Helichrysum microphyllum essential oil | A375 (human malignant melanoma) | 16 µg/mL | [4] |

Table 3: Antioxidant Activity of Helichrysum Extracts Containing Helipyrone

| Extract | Assay | IC50 | Reference |

| Helichrysum compactum (purified fraction) | DPPH | 14.4 ± 0.1 µg/mL | [5] |

| Helichrysum compactum (purified fraction) | ABTS | 7.6 ± 0.5 µg/mL | [5] |

| Helichrysum italicum ssp. italicum | DPPH | 110.33 ± 3.47 mg TE/g | [6] |

| Helichrysum italicum ssp. italicum | ABTS | 234.70 ± 5.21 mg TE/g | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of Helipyrone's biological activities.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of Helipyrone is determined using the broth microdilution method.

a. Preparation of Materials:

-

Microorganism: A pure culture of the test microorganism grown on an appropriate agar medium.

-

Inoculum: A standardized suspension of the microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Broth Medium: Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi.

-

Helipyrone Stock Solution: Helipyrone is dissolved in a suitable solvent (e.g., DMSO) to a known concentration.

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates.

b. Procedure:

-

Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

-

Add 100 µL of the Helipyrone stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last dilution well is typically discarded.

-

Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

-

Include a positive control (broth with inoculum, no Helipyrone) and a negative control (broth only) on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of Helipyrone that completely inhibits visible growth of the microorganism.

Anti-Inflammatory Activity: NF-κB Inhibition Assay

The inhibitory effect of Helipyrone on the NF-κB signaling pathway can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293 or HeLa cells).

a. Cell Culture and Transfection:

-

Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at an appropriate density.

-

Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-lactamase).

b. Treatment and Stimulation:

-

After transfection, treat the cells with various concentrations of Helipyrone for a predetermined period (e.g., 1 hour).

-

Induce NF-κB activation by stimulating the cells with an appropriate agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Include untreated and vehicle-treated cells as controls.

c. Reporter Gene Assay:

-

Following stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Calculate the percentage of NF-κB inhibition for each concentration of Helipyrone relative to the stimulated control.

-

The IC50 value, the concentration of Helipyrone that causes 50% inhibition of NF-κB activity, can be determined by plotting the percentage inhibition against the log of the Helipyrone concentration.

Cytotoxicity: MTT Assay

The cytotoxic effect of Helipyrone on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Treatment:

-

Seed the desired cancer cell line into 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Helipyrone and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated and vehicle-treated cells as controls.

b. MTT Assay Procedure:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

c. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

The IC50 value, the concentration of Helipyrone that reduces cell viability by 50%, can be determined by plotting cell viability against the log of the Helipyrone concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity of Helipyrone can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

a. Preparation of Reagents:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Helipyrone Solutions: Prepare a series of dilutions of Helipyrone in methanol.

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

b. Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of each Helipyrone dilution.

-

Mix thoroughly and allow the solutions to stand in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

A blank containing methanol instead of the sample is also measured.

c. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Helipyrone sample. The IC50 value, the concentration of Helipyrone required to scavenge 50% of the DPPH radicals, is then determined graphically.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: NF-κB Signaling Pathway and the Inhibitory Action of Helipyrone.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

Helipyrone and extracts derived from Helichrysum species exhibit a compelling range of biological activities, most notably in the antimicrobial and anti-inflammatory domains. The available data, particularly the specific MIC values against various bacterial strains, underscore the potential of Helipyrone as a lead compound for the development of new antimicrobial agents. Furthermore, its inhibitory effect on the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory properties.

While promising, the current body of research has notable gaps. There is a pressing need for more quantitative data on the antioxidant and cytotoxic effects of purified Helipyrone to fully elucidate its therapeutic potential and safety profile. Further mechanistic studies are also warranted to pinpoint the precise molecular targets of Helipyrone within the NF-κB and other relevant signaling pathways. This in-depth technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of natural product drug discovery.

References

- 1. Helicobacter pylori-induced tyrosine phosphorylation of IKKβ contributes to NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjsir.org [pjsir.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Helipyrone: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helipyrone, a naturally occurring dimeric α-pyrone, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and antioxidant properties. First isolated from Helichrysum italicum, this symmetrical molecule presents a unique structural scaffold that has prompted investigations into its synthesis and therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of Helipyrone, detailed experimental protocols for its isolation and analysis, a summary of its biological activities with available quantitative data, and an exploration of its potential mechanism of action, with a focus on relevant signaling pathways.

Discovery and History

Helipyrone was first reported in the scientific literature prior to 1970 by Opitz and Hänsel, who successfully isolated and characterized this novel α-pyrone from the plant Helichrysum italicum G. Don (Compositae). Subsequent research further solidified its structural identity as 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one). In 1976, a structurally similar compound, colletopyrone, was isolated from the fungus Colletotrichum nicotianae, and its structure was compared to that of Helipyrone, highlighting the symmetrical dimeric pyrone core as a recurring natural product motif[1]. Helipyrone has since been identified in other plant species, including Anaphalis busua and Anaphalis sinica[2].

Chemical and Physical Properties

Helipyrone is a solid compound with a molecular formula of C₁₇H₂₀O₆ and a molecular weight of 320.3 g/mol . Its melting point is reported to be in the range of 218-220 °C[2]. The structure of Helipyrone features two 6-ethyl-4-hydroxy-5-methyl-α-pyrone rings connected by a methylene bridge at the C-3 position.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₆ |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one |

| CAS Number | 29902-01-0 |

| Melting Point | 218-220 °C |

| Appearance | Solid |

Experimental Protocols

Isolation of Helipyrone from Helichrysum spp.

The following protocol is a generalized procedure based on methodologies reported for the extraction of Helipyrone and related compounds from Helichrysum species.

Methodology:

-

Plant Material Preparation: Air-dry the aerial parts (flowers and leaves) of Helichrysum italicum at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light (254 nm).

-

-

Isolation and Crystallization: Combine the fractions containing Helipyrone, as identified by their TLC profiles compared to a standard, and concentrate them. Purify the resulting solid by recrystallization from a suitable solvent, such as methanol, to yield pure Helipyrone crystals.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol describes a common in vitro method to evaluate the antioxidant potential of Helipyrone.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Preparation of Test Samples: Prepare a stock solution of Helipyrone in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each Helipyrone dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or quercetin at the same concentrations.

-

As a blank, use 100 µL of methanol instead of the test sample.

-

-

Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of Helipyrone. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the graph.

Biological Activities and Quantitative Data

Helipyrone and extracts containing it have demonstrated a range of biological activities. The primary activities reported are antimicrobial and antioxidant.

| Biological Activity | Assay | Test Organism/System | Result (IC₅₀ / MIC) | Reference |

| Antimicrobial | Microbroth Dilution | Staphylococcus aureus | Not specifically reported for pure Helipyrone. Extracts show activity. | [General knowledge from literature] |

| Antimicrobial | Microbroth Dilution | Escherichia coli | Not specifically reported for pure Helipyrone. Extracts show activity. | [General knowledge from literature] |

| Antioxidant | DPPH Radical Scavenging | In vitro | Data for pure Helipyrone is not readily available. Related α-pyrones show IC₅₀ values in the µg/mL range. | [General knowledge from literature] |

| Anti-inflammatory | NF-κB Inhibition | In vitro (cell-based assays) | Not specifically reported for pure Helipyrone. Arzanol, isolated alongside Helipyrone, is a potent NF-κB inhibitor. | [General knowledge from literature] |

Note: Specific quantitative data for pure Helipyrone is limited in the publicly available literature. The table reflects the general findings for this class of compounds and related plant extracts.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of compounds isolated from Helichrysum species, including α-pyrones, are often attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators. It is hypothesized that Helipyrone may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thus preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion and Future Directions

Helipyrone represents an intriguing natural product with demonstrated biological potential. While its antimicrobial and antioxidant activities are established, further research is required to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data on its efficacy. The development of a robust and efficient total synthesis of Helipyrone would be a significant advancement, enabling the production of larger quantities for in-depth pharmacological studies and the generation of novel analogs with improved therapeutic properties. Future investigations should focus on detailed mechanistic studies to confirm its interaction with the NF-κB pathway and to explore other potential molecular targets. Such efforts will be crucial in determining the viability of Helipyrone as a lead compound for the development of new therapeutic agents.

References

Potential Therapeutic Targets of Helipyrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helipyrone, a naturally occurring α-pyrone found in various medicinal plants of the Helichrysum and Achyrocline genera, has garnered scientific interest for its diverse bioactive properties. This technical guide provides a comprehensive overview of the current understanding of Helipyrone's therapeutic potential, focusing on its molecular targets and mechanisms of action. While direct quantitative data for Helipyrone is limited, this document leverages findings from its close structural analog, Arzanol, to infer potential therapeutic applications in inflammatory diseases and microbial infections. This guide summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts centered on this promising natural compound.

Introduction

Helipyrone is a dimeric α-pyrone that has been identified as a constituent of various plant extracts used in traditional medicine. Pre-clinical studies have indicated its potential as an anti-inflammatory, antimicrobial, and antioxidant agent. The core chemical scaffold of Helipyrone is shared by other bioactive pyrones, suggesting a conserved mechanism of action. This guide will delve into the known biological activities of Helipyrone and extrapolate its potential therapeutic targets by examining the well-characterized activities of its structural analog, Arzanol.

Known Biological Activities and Potential Therapeutic Areas

Helipyrone has demonstrated a range of biological activities, pointing towards its potential application in several therapeutic areas:

-

Anti-inflammatory: Extracts containing Helipyrone have been shown to possess anti-inflammatory properties. This is likely a key area for its therapeutic application.

-

Antimicrobial: Helipyrone has exhibited activity against various microbes, including bacteria. This suggests its potential as a lead compound for novel antibiotics.

-

Antioxidant: The antioxidant properties of Helipyrone contribute to its potential therapeutic effects by mitigating oxidative stress, which is implicated in numerous disease pathologies.

Potential Molecular Targets and Signaling Pathways

Due to the limited direct research on Helipyrone's molecular targets, we infer its potential mechanisms of action from studies on its close structural analog, Arzanol. Arzanol has been shown to modulate key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses. Arzanol is a known inhibitor of NF-κB activation. It is highly probable that Helipyrone exerts its anti-inflammatory effects through a similar mechanism.

Caption: Proposed inhibition of the NF-κB signaling pathway by Helipyrone.

Inhibition of Pro-inflammatory Enzymes

Arzanol has been identified as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. It is plausible that Helipyrone also targets these enzymes.

Quantitative Data (Inferred from Arzanol)

The following table summarizes the inhibitory concentrations (IC50) of Arzanol against key inflammatory targets. These values provide a benchmark for the potential potency of Helipyrone.

| Target | IC50 (µM) | Assay Type |

| mPGES-1 | 0.4 | Cell-free enzyme assay |

| 5-LOX | 3.1 | Cell-free enzyme assay |

| NF-κB | ~12 | Luciferase reporter assay |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Helipyrone's therapeutic potential.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To determine the inhibitory effect of Helipyrone on NF-κB activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-driven luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of Helipyrone for 1 hour.

-

Stimulation: NF-κB activation is induced by treating the cells with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for 6 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter), and the IC50 value is calculated from the dose-response curve.

In-depth Helipyrone Structure-Activity Relationship (SAR) Studies: A Review of a Scarcely Explored Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helipyrone, a naturally occurring α-pyrone, presents a unique chemical scaffold that has garnered interest for its potential biological activities. As a member of the pyrone class of compounds, it is situated within a family of molecules known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide aims to provide a comprehensive overview of the structure-activity relationship (SAR) studies of Helipyrone. However, a thorough review of the existing scientific literature reveals a significant scarcity of dedicated SAR studies on Helipyrone and its direct derivatives.

This guide will, therefore, summarize the available information on related pyrone derivatives to infer potential SAR trends for Helipyrone, highlight the current knowledge gaps, and propose future directions for research in this area.

The Helipyrone Core and its Potential for Modification

Helipyrone, chemically known as 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one), possesses several key structural features that are amenable to chemical modification for SAR studies. These include:

-

The Methylene Bridge: The linkage between the two pyrone rings could be altered in length or replaced with other functional groups to probe the importance of the spatial relationship between the two heterocyclic moieties.

-

The 4-Hydroxy Group: This phenolic hydroxyl group is a potential site for alkylation, esterification, or other modifications to investigate its role in target binding, potentially through hydrogen bonding.

-

The 5-Methyl Group: Modification or replacement of this group could explore steric and electronic effects on activity.

-

The 6-Ethyl Group: Altering the length and branching of this alkyl substituent could provide insights into the role of lipophilicity in the molecule's biological profile.

A logical workflow for a future Helipyrone SAR study is proposed in the diagram below.

Caption: Proposed workflow for Helipyrone SAR studies.

Inferred SAR from Related Pyrone Derivatives

Although direct SAR data for Helipyrone is lacking, studies on other pyrone-containing molecules can provide valuable hypotheses for future investigations.

Cytotoxicity

SAR studies on various synthetic pyrone derivatives have demonstrated that the nature and position of substituents on the pyrone ring significantly influence their cytotoxic activity. For instance, the introduction of aromatic or heteroaromatic moieties can enhance cytotoxicity against various cancer cell lines. The lipophilicity of the molecule also appears to play a crucial role, with an optimal range often observed for maximal activity.

A general experimental workflow for assessing the cytotoxicity of potential Helipyrone analogs is depicted below.

Caption: General workflow for cytotoxicity testing.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrones are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. The presence and position of hydroxyl and other hydrogen-bonding groups on the pyrone ring are often critical for this activity. For example, in flavonoids, a class of compounds that can contain a pyrone-like ring, the hydroxylation pattern is a key determinant of their anti-inflammatory effects.

The diagram below illustrates a simplified representation of a signaling pathway that could be investigated in relation to the anti-inflammatory effects of Helipyrone analogs.

Caption: Simplified NF-κB signaling pathway.

Experimental Protocols: A General Framework

Due to the absence of specific experimental data for Helipyrone SAR, this section provides generalized protocols for key assays that would be essential for such studies, based on common practices for evaluating pyrone derivatives.

General Synthesis of Pyrone Derivatives

The synthesis of pyrone derivatives often involves condensation reactions. For example, a common route to 4-hydroxy-2-pyrones is the cyclization of β-keto esters or related precursors. Modifications to the Helipyrone scaffold would likely involve multi-step synthetic sequences starting from commercially available pyrones or by building the pyrone rings from acyclic precursors.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Helipyrone analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of Helipyrone analogs for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Nitrite Measurement: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).

Quantitative Data Summary (Hypothetical)

As no quantitative SAR data for Helipyrone is available, the following table is a hypothetical representation of how such data would be presented. This table illustrates the type of information that would be generated from a systematic SAR study.

| Compound ID | R1 (at C6) | R2 (at C5) | R3 (at C4-OH) | Cytotoxicity (IC50, µM) | Anti-inflammatory (NO Inhibition, IC50, µM) |